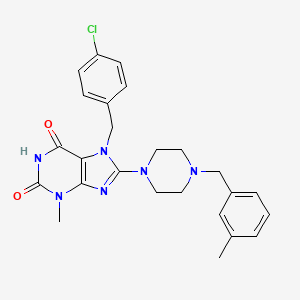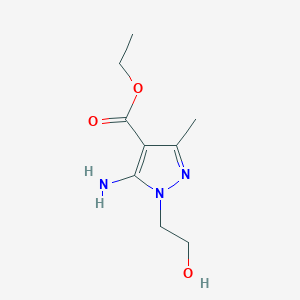
methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
-
Click Chemistry Approach: : One common method for synthesizing methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves the following steps:
Starting Materials: 3-methylbenzyl azide and methyl propiolate.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate.
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Conditions: Room temperature to 60°C, under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Methods: : Other synthetic routes may involve the use of different azides and alkynes, with variations in catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely scale up the click chemistry approach, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The triazole ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the triazole ring is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methyl group on the benzyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid, m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzyl moiety.
科学的研究の応用
Chemistry
In chemistry, methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of ligands, catalysts, and other functional materials.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, including infections and cancer.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but lacks the methyl group on the benzyl moiety.
Methyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure with the methyl group on the para position of the benzyl moiety.
Methyl 1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding interactions and selectivity in various applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its synthesis, reactivity, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its properties and behavior can lead to the development of new materials and therapeutic agents.
特性
IUPAC Name |
methyl 1-[(3-methylphenyl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-4-3-5-10(6-9)7-15-8-11(13-14-15)12(16)17-2/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMRWWLXFEIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)

![2,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2731064.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride](/img/structure/B2731066.png)

![5-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2731068.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)



